molecular formula C13H14N2 B14663949 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile CAS No. 40787-65-3

2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile

Katalognummer: B14663949
CAS-Nummer: 40787-65-3
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: LOGLZKCLHOANLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, methyl, and dicarbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile typically involves the nitrile functionalization of a pre-existing aromatic compound. One common method includes the reaction of 2-tert-butyl-5-methylbenzene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dicarbonitrile product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrile functionalization processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-tert-butyl-5-methylbenzene-1,4-dicarboxylic acid.

    Reduction: Formation of 2-tert-butyl-5-methylbenzene-1,4-diamine.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s aromatic structure also allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Tert-butyl-1,4-dimethylbenzene: Similar structure but lacks the nitrile groups.

    2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups but has a hydroxyl group instead of nitriles.

    1-Tert-butyl-2-methylbenzene: Similar structure but with different substitution pattern.

Uniqueness

2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile is unique due to the presence of both tert-butyl and nitrile groups on the benzene ring

Eigenschaften

CAS-Nummer

40787-65-3

Molekularformel

C13H14N2

Molekulargewicht

198.26 g/mol

IUPAC-Name

2-tert-butyl-5-methylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C13H14N2/c1-9-5-11(8-15)12(13(2,3)4)6-10(9)7-14/h5-6H,1-4H3

InChI-Schlüssel

LOGLZKCLHOANLP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C#N)C(C)(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.